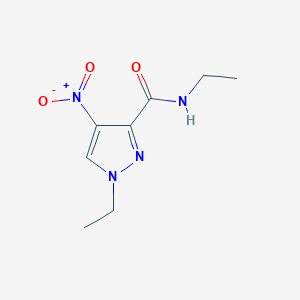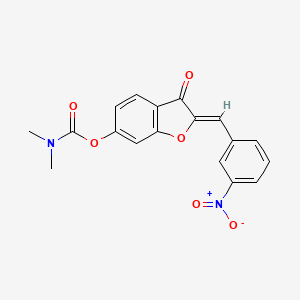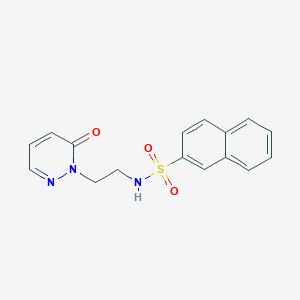
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the central nervous system and peripheral tissues. DPA-714 has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation.
科学的研究の応用
Metabolic Profiling and Drug Metabolism
Research on compounds structurally related to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide has focused on understanding their metabolism within the human body, particularly for pharmaceutical applications. For example, studies on the metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine have identified significant metabolic pathways, including glucuronidation and N-oxidation, which are crucial for the drug's elimination and could inform the metabolism of structurally similar compounds (Balani et al., 1995).
Pharmacokinetic Studies
Pharmacokinetic studies on analogues of complex molecules, such as TZT-1027, a cytotoxic dolastatin 10 derivative, have been conducted to understand their distribution, metabolism, and excretion patterns. These studies are critical for determining the dosage and delivery mechanisms of new drugs, potentially including those related to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (de Jonge et al., 2005).
Dietary Amine and Nitrate Exposure
Research into the exposure of populations to dietary amines and nitrates in regions with high risks of oesophageal and gastric cancer highlights the importance of understanding the dietary and environmental contributions to disease risk. This research can inform public health policies and dietary recommendations to mitigate these risks, potentially relevant to the environmental and dietary impacts of compounds similar to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (Siddiqi et al., 1992).
Antibacterial Applications
Investigations into the antibacterial activity of certain compounds, through clinical trials, have shown effectiveness against various infections, highlighting the potential for developing new antibiotics or antibacterial treatments. Such research may provide insights into the utility of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide and related compounds in treating bacterial infections (Etzel et al., 1976).
Exposure to Environmental and Dietary Toxins
The study of human exposure to carcinogenic heterocyclic amines in food, and the development of methods for biological monitoring, underscores the importance of detecting and quantifying exposure to potential carcinogens. This research is crucial for understanding the risks associated with environmental and dietary exposures and for developing strategies to reduce these risks, relevant to compounds structurally similar to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (Ushiyama et al., 1991).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-6-10-19(11-7-17)25-23(29)22(28)24-16-21(27-14-4-5-15-27)18-8-12-20(13-9-18)26(2)3/h6-13,21H,4-5,14-16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKRVZKJAJDTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2938119.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2938120.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2938124.png)

![N-Cyclopropyl-N-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2938127.png)
![2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2938129.png)
